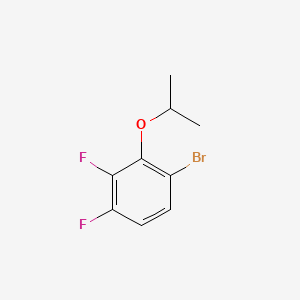

1-Bromo-3,4-difluoro-2-isopropoxybenzene

説明

BenchChem offers high-quality 1-Bromo-3,4-difluoro-2-isopropoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,4-difluoro-2-isopropoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-3,4-difluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-6(10)3-4-7(11)8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOMDAQNELQWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249143 | |

| Record name | 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242070-97-8 | |

| Record name | 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-isopropoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3,4-difluoro-2-isopropoxybenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Although not a widely cataloged compound, its structural motifs are present in numerous biologically active molecules and functional materials. This document outlines a plausible synthetic pathway, detailed purification and characterization protocols, and discusses the scientific rationale behind these methodologies. The content is designed to equip researchers with the necessary knowledge to synthesize, purify, and characterize this and structurally related compounds, thereby facilitating further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-bromo-3,4-difluoro-2-isopropoxybenzene is characterized by a benzene ring substituted with one bromine atom, two fluorine atoms, and an isopropoxy group. The strategic placement of these functional groups imparts specific electronic and steric properties that can be exploited in molecular design.

Molecular Structure

Caption: Molecular Structure of 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉BrF₂O | Deduced |

| Molecular Weight | 251.07 g/mol | Calculated |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Analogy |

| Boiling Point | Estimated to be higher than that of the methoxy analog | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water | Analogy |

Calculation of Molecular Weight: The molecular weight of 1-bromo-3,4-difluoro-2-methoxybenzene is 223.01 g/mol .[1][2] To obtain the molecular weight of the isopropoxy analog, we subtract the mass of a methyl group (CH₃) and add the mass of an isopropyl group (C₃H₇).

-

Mass of Methoxy (OCH₃) ≈ 31.03 g/mol

-

Mass of Isopropoxy (OC₃H₇) ≈ 59.07 g/mol

-

Difference = 59.07 - 31.03 = 28.04 g/mol

-

Estimated Molecular Weight = 223.01 + 28.04 = 251.05 g/mol (More precise calculation gives 251.07 g/mol )

Proposed Synthesis and Mechanism

A plausible and efficient route for the synthesis of 1-bromo-3,4-difluoro-2-isopropoxybenzene involves a two-step process starting from a commercially available precursor, 1-bromo-3,4-difluorobenzene. This strategy leverages well-established and reliable organic reactions.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nitration of 1-Bromo-3,4-difluorobenzene

The initial step involves the regioselective nitration of 1-bromo-3,4-difluorobenzene to introduce a nitro group, which can subsequently be reduced to a hydroxyl group.

Protocol:

-

To a stirred solution of 1-bromo-3,4-difluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be reduced to the corresponding phenol using standard reduction methods (e.g., SnCl₂/HCl).

Causality: The directing effects of the fluorine and bromine substituents on the aromatic ring guide the incoming nitro group to the desired position.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary or secondary alkyl halide.[3][4][5][6][7] In this case, the synthesized phenol is deprotonated to form a phenoxide, which then acts as a nucleophile.

Protocol:

-

Dissolve the 1-bromo-3,4-difluoro-2-phenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the corresponding phenoxide.

-

To the resulting mixture, add 2-bromopropane (isopropyl bromide).

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

Mechanism: The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion.[3][4][5][6][7]

Purification and Characterization

Rigorous purification and comprehensive characterization are essential to ensure the identity and purity of the synthesized 1-bromo-3,4-difluoro-2-isopropoxybenzene.

Purification

The crude product can be purified using standard laboratory techniques.

Protocol:

-

Column Chromatography: Perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from any unreacted starting materials and byproducts.

-

Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method.

Characterization

A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compound.

NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired.[8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the isopropoxy group (a septet and a doublet).

-

¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms.

-

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9][10][11] It will confirm the presence and environment of the two fluorine atoms.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[12][13][14][15]

-

Fragmentation Analysis: Analysis of the fragmentation pattern can provide further structural confirmation.

GC is a valuable technique for assessing the purity of the compound and can be coupled with mass spectrometry (GC-MS) for definitive identification.[16][17][18][19][20] The retention time in a GC analysis is a characteristic property of the compound under specific conditions.

Safety and Handling

Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood.[21][22][23] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for similar compounds for specific handling and disposal information.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-bromo-3,4-difluoro-2-isopropoxybenzene. By leveraging established synthetic methodologies and modern analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and materials science. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for scientists working with halogenated aromatic ethers.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

DergiPark. TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

ResearchGate. (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. [Link]

-

PubMed. Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]

-

Fluorine NMR. [Link]

-

NIH. The Influence of the Aromatic Character in the Gas Chromatography Elution Order. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

ResearchGate. (PDF) Halogenated Aromatic Compounds. [Link]

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

MDPI. Bacterial Degradation of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

PubMed Central. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. [Link]

Sources

- 1. 888318-22-7|1-Bromo-3,4-difluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. ms isotopes: Br and Cl [employees.csbsju.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications

Disclaimer: Direct experimental data for 1-Bromo-3,4-difluoro-2-isopropoxybenzene is limited in publicly accessible literature. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. All predicted data and protocols should be regarded as theoretical and require experimental validation.

Introduction: A Novel Building Block for Advanced Research

1-Bromo-3,4-difluoro-2-isopropoxybenzene is a halogenated and functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, two fluorine atoms to modulate electronic properties, and an isopropoxy group to influence solubility and steric interactions—positions it as a valuable building block for researchers in drug discovery and materials science. The strategic placement of these functional groups allows for regioselective transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, its expected chemical reactivity, and its potential applications, particularly in the realm of medicinal chemistry.

Core Physicochemical Properties: A Predictive Analysis

The properties of 1-Bromo-3,4-difluoro-2-isopropoxybenzene have been estimated based on its chemical structure and data from related compounds, such as 1-Bromo-3,4-difluoro-2-methoxybenzene and 1-Bromo-3,4-difluorobenzene.

| Property | Predicted Value / Description | Rationale / Analogous Compound Data |

| CAS Number | Not assigned | The specific compound is not widely cataloged. |

| Molecular Formula | C₉H₉BrF₂O | Derived from its chemical structure. |

| Molecular Weight | 251.07 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogues like 1-Bromo-3,4-difluorobenzene (liquid) and the methoxy derivative being a solid. |

| Boiling Point | Estimated >200 °C | Expected to be higher than 1-Bromo-3,4-difluorobenzene (151 °C) due to increased molecular weight and size of the isopropoxy group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Typical for halogenated aromatic ethers. |

| Density | Estimated ~1.6 g/cm³ | Expected to be slightly lower than 1-Bromo-3,4-difluorobenzene (1.71 g/cm³) due to the less dense isopropoxy group. |

Proposed Synthesis Pathway: A Two-Step Approach

A logical and efficient synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene can be envisioned starting from the commercially available 2-Bromo-3,4-difluorophenol. The synthesis involves a classic Williamson ether synthesis, which is a robust and widely used method for preparing ethers.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis route.

Experimental Protocol: A Step-by-Step Methodology

Objective: To synthesize 1-Bromo-3,4-difluoro-2-isopropoxybenzene via Williamson ether synthesis.

Materials:

-

2-Bromo-3,4-difluorophenol

-

2-Bromopropane (or Isopropyl Iodide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-3,4-difluorophenol (1.0 eq) and anhydrous acetone or DMF to make a ~0.5 M solution.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The use of a mild base like K₂CO₃ is often sufficient for phenols and can reduce side reactions.[1]

-

Alkylation: Add 2-Bromopropane (1.2-1.5 eq) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C) or at 50-60°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed to completion within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-Bromo-3,4-difluoro-2-isopropoxybenzene is governed by its key functional groups:

-

Aryl Bromide: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This "handle" allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Heck reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the elaboration of the core structure into more complex molecules. The bromine can also be converted into an organometallic reagent (e.g., Grignard or organolithium) via metal-halogen exchange, although this may be complicated by the presence of the acidic protons on the isopropoxy group.

-

Difluorinated Aromatic Ring: The two electron-withdrawing fluorine atoms decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNA_r), should a suitable leaving group be present in another position. The fluorine atoms also significantly influence the acidity of the aromatic protons.

-

Isopropoxy Ether Group: The ether linkage is generally stable under neutral and basic conditions. Cleavage can occur under strongly acidic conditions (e.g., HBr or HI), but this is typically a harsh protocol. The isopropoxy group itself can influence the regioselectivity of reactions on the aromatic ring through steric hindrance.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a septet for the methine proton (-CH) of the isopropoxy group around δ 4.5-4.8 ppm, coupled to the six methyl protons. The two methyl groups (-CH₃) would appear as a doublet around δ 1.3-1.5 ppm. The two aromatic protons would appear as complex multiplets in the aromatic region (δ 6.8-7.5 ppm), showing coupling to each other and to the fluorine atoms.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The carbons of the isopropoxy group would appear in the aliphatic region.

-

¹⁹F NMR: Two distinct signals are expected in the typical range for aryl fluorides, each showing coupling to the other fluorine atom and to the neighboring aromatic protons.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. The difluoro substitution pattern on the benzene ring is a common motif in many pharmaceuticals for this reason.

-

Lipophilicity and Bioavailability: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy analogue, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][4]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[5]

As a synthetic intermediate, 1-Bromo-3,4-difluoro-2-isopropoxybenzene provides a scaffold to which pharmacologically active moieties can be attached via the versatile bromine handle. This makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-3,4-difluoro-2-isopropoxybenzene is not available, the following precautions should be taken based on the known hazards of similar compounds like 1-Bromo-3,4-difluorobenzene:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: Based on its analogue 1-Bromo-3,4-difluorobenzene, the compound may be a flammable liquid. Keep away from heat, sparks, and open flames.

Always consult the SDS of the starting materials and perform a thorough risk assessment before conducting any chemical synthesis.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Bromo-3,4-difluorobenzene.

- BLDpharm. (n.d.). 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2,4-difluoro-. In NIST Chemistry WebBook.

- ChemScene. (n.d.). Benzene, 1-bromo-3,4-difluoro-2-methoxy-.

- Boron Molecular. (n.d.). 1-Bromo-3,4-difluoro-2-methylbenzene.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & Edrees, O. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.

- Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central.

- The University of Liverpool Repository. (n.d.).

- Gomes, A. R., et al. (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC - NIH.

- Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry.

- The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). PubMed.

- Quick Company. (n.d.).

- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

- SpectraBase. (n.d.). 1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum.

- 409333 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene CAS: 943830-17-9. (n.d.).

Sources

1-Bromo-3,4-difluoro-2-isopropoxybenzene synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene

Introduction

1-Bromo-3,4-difluoro-2-isopropoxybenzene is a substituted aromatic ether, a class of compounds that serves as a crucial structural motif in medicinal chemistry and material science. The unique substitution pattern, featuring a bromine atom, two fluorine atoms, and an isopropoxy group, makes this molecule a versatile intermediate for further chemical transformations. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds. This guide provides a detailed examination of the most logical and field-proven pathway for the synthesis of this target molecule, focusing on the underlying mechanisms, experimental considerations, and optimization strategies for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule, 1-Bromo-3,4-difluoro-2-isopropoxybenzene, points to the ether linkage as the most logical point for disconnection. This C-O bond can be formed via a nucleophilic substitution reaction. This strategy, known as the Williamson ether synthesis, is a robust and widely adopted method for preparing both symmetrical and asymmetrical ethers.[1]

The disconnection reveals two potential precursor pairs:

-

Path A (Preferred): A phenoxide nucleophile derived from 2-Bromo-4,5-difluorophenol and an isopropyl electrophile such as 2-bromopropane .

-

Path B (Less Favorable): An isopropoxide nucleophile and a 1,2-dibromo-3,4-difluorobenzene electrophile. This path is less efficient due to the reduced reactivity of aryl halides in typical SN2 reactions and potential for side reactions.

Therefore, this guide will focus exclusively on Path A, which employs a readily available or synthesizable phenolic precursor and a simple alkyl halide.

Primary Synthetic Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction involves the attack of an alkoxide or phenoxide ion on a primary or secondary alkyl halide.[1]

Core Mechanism

The synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene via this pathway occurs in two fundamental steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 2-Bromo-4,5-difluorophenol is abstracted by a suitable base to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion in a concerted, single-step mechanism to form the desired ether linkage.[2]

Causality Behind Reagent Selection

The success of the synthesis hinges on the judicious selection of precursors, base, and solvent.

| Reagent | Role | Key Considerations & Rationale |

| 2-Bromo-4,5-difluorophenol | Nucleophile Precursor | A versatile building block for pharmaceuticals and agrochemicals.[3] The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating deprotonation. |

| 2-Bromopropane | Electrophile | A secondary alkyl halide. While effective, its use introduces a competing E2 elimination pathway.[4] 2-Iodopropane could be used for higher reactivity but is more expensive. |

| Sodium Hydride (NaH) | Base (Deprotonation) | A strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide. The only byproduct is H₂ gas, which simplifies workup. |

| Potassium Carbonate (K₂CO₃) | Alternative Base | A milder, less hazardous base. Often used in solvents like acetone or DMF. The reaction may require higher temperatures and longer reaction times. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent. It effectively solvates the cation (e.g., Na⁺) while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and promoting the SN2 reaction.[5] |

Mechanistic Deep Dive: SN2 Pathway

The SN2 reaction is stereospecific and proceeds via backside attack.[6] The phenoxide nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the C-Br bond.[2]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies. Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Bromo-4,5-difluorophenol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

2-Bromopropane (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4,5-difluorophenol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolution: Dissolve the phenol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve. Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete.

-

Alkylation: Add 2-bromopropane dropwise via the dropping funnel at 0 °C. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

Challenges and Optimization: The SN2 vs. E2 Competition

The primary challenge in this synthesis is the potential for a competing elimination (E2) reaction. The phenoxide is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary alkyl halide like 2-bromopropane, it can abstract a beta-hydrogen, leading to the formation of propene gas and regenerating the starting phenol.[4]

Factors Influencing the SN2/E2 Ratio:

-

Temperature: Higher temperatures favor elimination.[5] Running the reaction at or slightly below room temperature after the initial addition is crucial to maximize the yield of the desired ether product.

-

Base: While strong bases are needed for complete deprotonation, a highly hindered or less basic nucleophile can favor substitution. However, the phenoxide's basicity is inherent. The choice of a strong, irreversible base like NaH ensures the phenoxide is the primary species, rather than an equilibrium with the more basic free hydroxide that could arise with bases like NaOH.

-

Solvent: Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions, which helps the desired pathway outcompete the E2 side reaction.

Conclusion

The synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene is most effectively achieved through the Williamson ether synthesis, starting from 2-Bromo-4,5-difluorophenol and an isopropyl halide. A thorough understanding of the underlying SN2 mechanism and the competing E2 elimination pathway is critical for success. Careful control of reaction temperature and judicious selection of a strong, non-nucleophilic base in a polar aprotic solvent are key parameters to maximize the yield and purity of this valuable chemical intermediate.

References

-

EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

-

CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

-

ChemScene . Benzene, 1-bromo-3,4-difluoro-2-methoxy-. ChemScene.

-

Wikipedia . Williamson ether synthesis. Wikipedia.

-

NC State University Libraries . 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.

-

Endotherm . 1-Bromo-3-isopropoxy-benzene. Endotherm.

-

Chem-Impex . 2-Bromo-4,5-difluorophenol. Chem-Impex.

-

Organic Syntheses . 1-bromo-2-fluorobenzene. Organic Syntheses.

-

Chemistry LibreTexts . 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

-

Khan Academy . Williamson ether synthesis. Khan Academy.

-

Lerman, L., et al. (2025). Fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. ResearchGate.

-

BYJU'S . Williamson Ether Synthesis reaction. BYJU'S.

-

Reddit . Williamson Ether synthesis. r/OrganicChemistry.

-

Tokyo Chemical Industry . 1-Bromo-3,4-difluorobenzene. TCI Chemicals.

-

Chem-Impex . 1-Bromo-3,4-difluorobenzene. Chem-Impex.

-

PubChem . 1-Bromo-3,4-dichloro-2-isopropoxybenZene. PubChem.

-

PubChem . 4-Bromo-2,5-difluorophenol. PubChem.

-

Sigma-Aldrich . 2-Bromo-4,5-difluorophenol 99%. Sigma-Aldrich.

-

PubChem . 2-Bromo-4,5-difluorophenol. PubChem.

-

Sigma-Aldrich . 2-Bromo-4,5-difluorophenol 99%. Sigma-Aldrich.

-

NINGBO INNO PHARMCHEM CO.,LTD . The Role of 2-Bromo-4,5-difluorophenol in Creating High-Performance Materials. Ningbo Inno Pharmchem Co.,Ltd.

-

CN117964460A - Synthesis process of 3, 5-difluorophenol. Google Patents.

-

ResearchGate . ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. ResearchGate.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene

This guide provides an in-depth exploration of the discovery and synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene, a valuable substituted aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The strategic placement of its functional groups—a bromine atom, two fluorine atoms, and an isopropoxy group—makes it an attractive building block for creating complex molecular architectures. This document will detail a logical and efficient synthetic pathway, grounded in established chemical principles, and provide comprehensive, field-tested protocols for its preparation.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene is most effectively achieved through a two-step process commencing with a commercially available difluorophenol. The chosen synthetic strategy prioritizes regiochemical control and high yields, leveraging two fundamental reactions in organic chemistry: the Williamson ether synthesis and electrophilic aromatic bromination.

The logical design of this synthesis hinges on the directing effects of the substituents on the aromatic ring during the crucial bromination step. An alkoxy group, such as isopropoxy, is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Conversely, fluorine atoms are deactivating yet also ortho-, para-directing.[1][2][3] To achieve the desired substitution pattern, the isopropoxy group is installed first, followed by bromination.

Starting with 2,3-difluorophenol, the initial Williamson ether synthesis yields 1,2-difluoro-3-isopropoxybenzene. In the subsequent electrophilic bromination, the isopropoxy group's strong activating and directing effect will predominantly place the incoming bromine atom at the position para to itself, which is also ortho to one of the fluorine atoms, leading to the target molecule.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Part 1: Synthesis of 1,2-Difluoro-3-isopropoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for the preparation of ethers from an alcohol and an alkyl halide.[4][5] In this step, the hydroxyl group of 2,3-difluorophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide in an SN2 reaction.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorophenol | 130.09 | 10.0 g | 0.077 mol |

| Isopropyl bromide | 122.99 | 14.2 g (10.4 mL) | 0.115 mol |

| Potassium carbonate (K₂CO₃) | 138.21 | 21.3 g | 0.154 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Step-by-Step Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-difluorophenol (10.0 g, 0.077 mol) and N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the 2,3-difluorophenol is completely dissolved.

-

Add potassium carbonate (21.3 g, 0.154 mol) to the solution. The use of a mild base like potassium carbonate is sufficient to deprotonate the acidic phenol.[6]

-

Slowly add isopropyl bromide (14.2 g, 0.115 mol) to the stirring suspension. An excess of the alkylating agent is used to ensure complete conversion of the starting phenol.

-

Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 1,2-difluoro-3-isopropoxybenzene as a colorless oil.

Part 2: Synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene via Electrophilic Aromatic Bromination

The second step involves the regioselective bromination of the synthesized 1,2-difluoro-3-isopropoxybenzene. The isopropoxy group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[1][7] The position para to the strongly activating isopropoxy group is the most nucleophilic and will be preferentially attacked by the electrophilic bromine. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Difluoro-3-isopropoxybenzene | 172.17 | 10.0 g | 0.058 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 10.8 g | 0.061 mol |

| Acetonitrile | 41.05 | 100 mL | - |

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 1,2-difluoro-3-isopropoxybenzene (10.0 g, 0.058 mol) in acetonitrile (100 mL).

-

Add N-Bromosuccinimide (10.8 g, 0.061 mol) to the solution in one portion. A slight excess of NBS ensures complete bromination.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-3,4-difluoro-2-isopropoxybenzene as a solid or high-boiling liquid.

Expected Results and Characterization

The final product, 1-Bromo-3,4-difluoro-2-isopropoxybenzene, is expected to be a white to off-white solid or a colorless to pale yellow oil at room temperature. Its identity and purity can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.3 (m, 2H, Ar-H), 4.5-4.7 (septet, 1H, OCH), 1.3-1.5 (d, 6H, OCH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons (with C-F and C-Br coupling), and aliphatic carbons of the isopropoxy group. |

| Mass Spectrometry (EI) | m/z: 250/252 (M⁺, isotopic pattern for Br) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided values are estimations based on similar structures.

References

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Donahue, M. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Zheng, M., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15689-15703. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules. Retrieved from [Link]

-

Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

College of St. Benedict and St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. reddit.com [reddit.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Bromo-3,4-difluoro-2-isopropoxybenzene Derivatives in Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the synthesis, functionalization, and potential research applications of 1-Bromo-3,4-difluoro-2-isopropoxybenzene and its derivatives. This versatile building block, characterized by its unique electronic and steric properties, holds significant promise in the fields of medicinal chemistry and materials science. We will explore its synthetic accessibility, key palladium-catalyzed cross-coupling reactions for derivatization, and prospective applications in the development of novel therapeutics and organic electronic materials. This guide aims to provide both foundational knowledge and actionable protocols to inspire and facilitate innovative research endeavors.

Introduction: The Untapped Potential of a Fluorinated Building Block

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and electronic characteristics.[1][2] 1-Bromo-3,4-difluoro-2-isopropoxybenzene emerges as a particularly intriguing scaffold, combining the synthetic versatility of an aryl bromide with the modulating effects of two fluorine atoms and a sterically influential isopropoxy group.

The vicinal difluoro substitution pattern on the benzene ring creates a distinct electronic environment, influencing the reactivity of the aromatic system and the properties of its derivatives. The isopropoxy group, in addition to modifying solubility and lipophilicity, provides a steric shield that can influence reaction selectivity and molecular conformation. The bromine atom serves as a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse and complex molecular architectures.

This guide will provide a comprehensive overview of the potential of 1-Bromo-3,4-difluoro-2-isopropoxybenzene, from its synthesis to its application in cutting-edge research.

Synthetic Accessibility and Characterization

The synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be proposed based on commercially available starting materials and standard organic transformations. The most plausible pathway commences with the O-isopropylation of the commercially available 2-Bromo-4,5-difluorophenol.

Proposed Synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene

A likely precursor, 2-Bromo-4,5-difluorophenol, is commercially available. The synthesis would then proceed via a Williamson ether synthesis.

Experimental Protocol: O-Isopropylation of 2-Bromo-4,5-difluorophenol

-

Materials:

-

2-Bromo-4,5-difluorophenol

-

2-Bromopropane (or Isopropyl iodide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-Bromo-4,5-difluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Add 2-bromopropane (1.2 - 1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

-

Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 1-Bromo-3,4-difluoro-2-isopropoxybenzene scaffold is a versatile handle for introducing a wide range of molecular fragments through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted aromatic compounds, which are common motifs in pharmaceuticals and organic electronic materials.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

1-Bromo-3,4-difluoro-2-isopropoxybenzene

-

Aryl- or vinyl-boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

In a reaction vessel, combine 1-Bromo-3,4-difluoro-2-isopropoxybenzene (1.0 eq), the boronic acid/ester (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is crucial for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex molecules and have applications in materials science.

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

1-Bromo-3,4-difluoro-2-isopropoxybenzene

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, Toluene)

-

-

Procedure:

-

To a solution of 1-Bromo-3,4-difluoro-2-isopropoxybenzene (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the amine base and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[7][8] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in a vast number of bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

1-Bromo-3,4-difluoro-2-isopropoxybenzene

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

-

Add a solution of 1-Bromo-3,4-difluoro-2-isopropoxybenzene (1.0 eq) and the amine (1.1-1.5 eq) in the solvent.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Potential Research Applications

The unique substitution pattern of 1-Bromo-3,4-difluoro-2-isopropoxybenzene derivatives makes them highly promising candidates for a range of applications in both drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

The 3,4-difluoro-2-isopropoxybenzene moiety can be considered a "privileged" scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions. The isopropoxy group can improve cell permeability and oral bioavailability.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 3,4-difluoro-2-isopropoxybenzene core could be elaborated via Suzuki or Buchwald-Hartwig reactions to generate novel kinase inhibitors with improved potency and pharmacokinetic profiles. For instance, coupling with a substituted pyrimidine or purine could yield potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The diverse derivatives accessible from 1-Bromo-3,4-difluoro-2-isopropoxybenzene could be screened for activity against a wide range of GPCRs. The fluorine and isopropoxy groups can fine-tune the lipophilicity and electronic properties of the ligands, leading to improved receptor affinity and selectivity.

-

Enzyme Inhibitors: The unique electronic nature of the difluorinated ring can be exploited in the design of enzyme inhibitors. For example, derivatives of this scaffold could be designed to target enzymes where specific electronic interactions in the active site are crucial for binding. A notable example of a related bromo-fluoro-alkoxybenzene derivative is its use as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor.

Materials Science and Organic Electronics

The electronic properties of the 3,4-difluoro-2-isopropoxybenzene core make it an attractive building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).

-

Host Materials for OLEDs: The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is beneficial for electron-transporting or host materials in OLEDs. The isopropoxy group can enhance solubility, facilitating solution-based processing of organic electronic devices. Derivatives prepared via Suzuki or Sonogashira coupling can be used to construct larger conjugated systems with tailored electronic properties for use as host materials for phosphorescent or fluorescent emitters.

-

Electron-Transporting Materials (ETMs): The electron-withdrawing nature of the fluorine atoms can impart favorable electron-transporting properties to molecules containing the 3,4-difluoro-2-isopropoxybenzene unit. By coupling this core with other electron-deficient moieties, novel ETMs with high electron mobility and good thermal stability can be developed.

-

Fluorescent Emitters: Through extensive conjugation introduced via cross-coupling reactions, derivatives of 1-Bromo-3,4-difluoro-2-isopropoxybenzene could be designed as fluorescent emitters for OLEDs. The fluorine substitution can be used to tune the emission color and improve the photoluminescence quantum yield.

Data Presentation and Workflow Visualization

Table 1: Physicochemical Properties of 1-Bromo-3,4-difluoro-2-isopropoxybenzene (Predicted)

| Property | Value |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Predicted logP | 3.5 - 4.0 |

| Predicted Boiling Point | ~220-240 °C |

| Predicted Polar Surface Area | 9.23 Ų |

Diagrams

Caption: Proposed synthesis of the target molecule.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 3. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 4. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 5. 2-溴-4,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Workhorse: A Technical Guide to the Mechanistic Action of 1-Bromo-3,4-difluoro-2-isopropoxybenzene in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds remains a cornerstone of innovation, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of building blocks, halogenated aromatic compounds serve as versatile platforms for constructing molecular complexity. This technical guide delves into the core mechanistic principles governing the reactivity of a highly functionalized yet underexplored arene: 1-Bromo-3,4-difluoro-2-isopropoxybenzene. While specific literature on this exact molecule is sparse, this paper will synthesize established principles of physical organic chemistry and draw upon data from closely related analogs to provide a robust framework for understanding and predicting its behavior in key organic transformations. We will explore the intricate interplay of electronic and steric effects conferred by the bromo, difluoro, and isopropoxy substituents, and how these factors dictate the outcomes of reactions such as palladium-catalyzed cross-couplings, and organolithium-mediated transformations. Detailed mechanistic discussions, supported by illustrative diagrams and tabulated data, will provide a comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based guide for researchers seeking to harness the synthetic potential of this and related compounds.

Molecular Architecture and Inherent Reactivity

The reactivity of 1-Bromo-3,4-difluoro-2-isopropoxybenzene is a direct consequence of the unique electronic and steric environment created by its substituents. Each functional group plays a distinct role in modulating the electron density of the aromatic ring and influencing the accessibility of its reactive centers.

-

The Bromo Group (Br): Positioned at C1, the bromine atom is the primary leaving group in many transformations, most notably in palladium-catalyzed cross-coupling reactions. Its moderate electronegativity and relatively weak C-Br bond (compared to C-F) make it amenable to oxidative addition to a low-valent metal center.

-

The Difluoro Groups (F): The fluorine atoms at C3 and C4 exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly lowers the electron density of the benzene ring, making it more susceptible to nucleophilic attack and influencing the acidity of the aromatic protons. While fluorine can also exert a +M (mesomeric) effect through its lone pairs, the inductive effect is generally dominant in polyfluorinated systems.

-

The Isopropoxy Group (O-iPr): Located at C2, the isopropoxy group introduces both electronic and steric factors. Electronically, the oxygen atom is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The net effect is typically activating and ortho-, para- directing in electrophilic aromatic substitution. However, in the context of this highly substituted ring, its primary electronic role is to further modulate the electron distribution. Sterically, the bulky isopropyl group can hinder access to the adjacent C1 (bromo) and C3 (fluoro) positions, potentially influencing the approach of reagents and catalysts.

The confluence of these effects results in a polarized aromatic ring with distinct regions of reactivity, making 1-Bromo-3,4-difluoro-2-isopropoxybenzene a versatile substrate for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[1] 1-Bromo-3,4-difluoro-2-isopropoxybenzene is an excellent candidate for these transformations, with the C-Br bond serving as the reactive handle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[2]

Mechanism:

The catalytic cycle for the Suzuki-Miyaura coupling of 1-Bromo-3,4-difluoro-2-isopropoxybenzene with a generic organoboron reagent (R-B(OR')2) is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3,4-difluoro-2-isopropoxybenzene (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reagents for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, dppf | Stabilizes the palladium center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes reactants |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction is of paramount importance in medicinal chemistry.

Mechanism:

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, ligand exchange with the amine, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Bromo-3,4-difluoro-2-isopropoxybenzene (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress.

-

Workup and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The subsequent workup and purification are similar to the Suzuki-Miyaura coupling protocol.

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) |

| Ligand | XPhos, SPhos, RuPhos | Facilitates reductive elimination |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Organolithium Intermediates: Directed ortho-Metalation and Halogen-Metal Exchange

The presence of the isopropoxy group and the bromine atom opens up possibilities for selective functionalization via organolithium intermediates. Two primary pathways are conceivable: directed ortho-metalation (DoM) and halogen-metal exchange.

Directed ortho-Metalation (DoM)

The isopropoxy group can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent aromatic proton by a strong lithium base, such as n-butyllithium or sec-butyllithium.[4] In the case of 1-Bromo-3,4-difluoro-2-isopropoxybenzene, the most acidic proton is likely at the C6 position, influenced by the ortho-directing effect of the isopropoxy group and the inductive effect of the adjacent fluorine atom at C5 (if it were present, in this case C3). However, the isopropoxy group directs to the C3 and C(if H) positions. The C3 position is blocked by a fluorine atom. Therefore, deprotonation would likely occur at the C6 position.

Halogen-Metal Exchange

Halogen-metal exchange, particularly with organolithium reagents, is a rapid and efficient method for generating aryllithium species. For aryl bromides, this exchange is typically very fast, even at low temperatures. In the case of 1-Bromo-3,4-difluoro-2-isopropoxybenzene, treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is expected to result in a rapid exchange of the bromine atom for lithium, forming 3,4-difluoro-2-isopropoxy-phenyllithium. This reaction is generally faster than deprotonation.

Caption: Competing pathways of lithiation for 1-Bromo-3,4-difluoro-2-isopropoxybenzene.

Experimental Protocol: Halogen-Metal Exchange and Trapping

-

Reaction Setup: Under a strictly anhydrous and inert atmosphere, dissolve 1-Bromo-3,4-difluoro-2-isopropoxybenzene in a dry ethereal solvent (e.g., THF, diethyl ether) and cool to a low temperature (typically -78 °C).

-

Lithiation: Add a solution of an alkyllithium reagent (e.g., n-BuLi in hexanes, 1.0-1.1 equiv.) dropwise, maintaining the low temperature.

-

Quenching: After a short stirring time (5-15 minutes), add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or an alkyl halide) and allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by chromatography or distillation.

Nucleophilic Aromatic Substitution (SNA)

While less common for aryl bromides compared to aryl fluorides or chlorides bearing strong electron-withdrawing groups, the presence of two fluorine atoms on the ring of 1-Bromo-3,4-difluoro-2-isopropoxybenzene could potentially activate the molecule towards nucleophilic aromatic substitution (SNAr). In such a scenario, a strong nucleophile could displace one of the fluorine atoms, particularly the one at C4, which is para to the electron-donating isopropoxy group and activated by the adjacent bromine and fluorine. However, this is generally less favorable than the palladium-catalyzed reactions or organolithium chemistry.

Conclusion

1-Bromo-3,4-difluoro-2-isopropoxybenzene emerges as a highly versatile and strategically valuable building block for organic synthesis. The interplay of its bromo, difluoro, and isopropoxy substituents creates a nuanced reactivity profile that can be selectively harnessed to achieve a variety of molecular architectures. The C-Br bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency. Furthermore, the potential for selective lithiation via halogen-metal exchange provides a powerful avenue for the introduction of a wide range of functional groups. While direct SNAr reactions are less probable, the overall synthetic utility of this compound is undeniable. This guide provides a foundational understanding of the mechanistic principles at play, offering a roadmap for researchers to confidently employ 1-Bromo-3,4-difluoro-2-isopropoxybenzene and its analogs in the pursuit of novel and complex molecular targets.

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

El-Sheref, E. M., et al. (2021). Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions. Molecules, 26(2), 285. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... (n.d.). ResearchGate. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Directed (ortho) Metallation. (n.d.). [Link]

-

Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Leslie, J. M. (2023). Suzuki Reaction example 3. YouTube. [Link]

-

Directed ortho metalation. (n.d.). Wikipedia. [Link]

-

Beier, P., et al. (2011). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 76(19), 7855-7863. [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene. (1995).

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3929-3934. [Link]

-

Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene in Organic Transformations. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

van der Vliet, B., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Organometallics, 32(18), 5129-5140. [Link]

- NOVEL 1-BROMO-4-(4-BROMOPHENOXY)-2-PENTADECYLBENZENE AND PREPARATION THEREOF. (2006).

-

Frostburg State University Chemistry Department. (2018). The Suzuki reaction. YouTube. [Link]

-

1-Bromo-3-isopropoxybenzene. (n.d.). PubChem. [Link]

-

Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

1-Bromo-3,4-difluoro-2-methylbenzene. (n.d.). Boron Molecular. [Link]

-

1-Bromo-3,4-dichloro-2-isopropoxybenZene. (n.d.). PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

-